molecular formula C16H24N2O4S B4536900 N-(2-METHOXYETHYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

N-(2-METHOXYETHYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B4536900
M. Wt: 340.4 g/mol
InChI Key: UREKMUBCJHERPW-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyethyl group, a pyrrolidine-1-sulfonyl group, and a phenylpropanamide backbone.

Preparation Methods

The synthesis of N-(2-METHOXYETHYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the pyrrolidine-1-sulfonyl intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative under basic conditions to form the pyrrolidine-1-sulfonyl intermediate.

    Attachment of the phenylpropanamide backbone: The intermediate is then reacted with a phenylpropanamide derivative under appropriate conditions to form the desired compound.

    Introduction of the methoxyethyl group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(2-METHOXYETHYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-METHOXYETHYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and as a tool for investigating the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-METHOXYETHYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE can be compared with other similar compounds, such as:

    N-(2-METHOXYETHYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANIMINE: This compound has a similar structure but differs in the presence of a methanimine group instead of a propanamide group.

    4-(PYRROLIDINE-1-SULFONYL)PHENYLBORONIC ACID: This compound contains a boronic acid group instead of the methoxyethyl and propanamide groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-22-13-10-17-16(19)9-6-14-4-7-15(8-5-14)23(20,21)18-11-2-3-12-18/h4-5,7-8H,2-3,6,9-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREKMUBCJHERPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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